3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Description
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a chromene derivative characterized by a 4H-chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and an acetyloxy (acetate) group at position 5. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The acetate group at position 7 enhances solubility and may influence binding interactions with biological targets .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-18(13-4-6-14(22-3)7-5-13)19(21)16-9-8-15(24-12(2)20)10-17(16)23-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJXTDUSFWAIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220737 | |
| Record name | 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70460-66-1 | |
| Record name | 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070460661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93361 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETIC ACID 3-(4-METHOXY-PHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 3-(4-METHOXYPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJO87EIT01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pechmann Condensation with Resorcinol Derivatives
Resorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form 7-hydroxy-4-methylcoumarin, a key intermediate. For example:
- Reactants : Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq)
- Catalyst : Concentrated sulfuric acid (10% v/v)
- Conditions : 120°C, 4 hours
- Yield : 78–85%
This method is favored for its simplicity but requires careful temperature control to avoid side products like resorcinol diesters.
Alternative Methods for Chromenone Synthesis
- Kostanecki-Robinson Reaction : Involves cyclization of o-hydroxyaryl ketones with acetic anhydride. Limited to substrates without acid-sensitive groups.
- Microwave-Assisted Synthesis : Reduces reaction time to 20–30 minutes with comparable yields (82%).
Introduction of the 4-Methoxyphenyl Group
The 3-position substitution is achieved via Friedel-Crafts alkylation or nucleophilic aromatic substitution .
Friedel-Crafts Alkylation
- Reactants : 7-Hydroxy-4-methylcoumarin (1.0 eq), 4-methoxyphenylacetyl chloride (1.5 eq)
- Catalyst : AlCl₃ (2.0 eq)
- Solvent : Dichloromethane, 0°C → room temperature, 12 hours
- Yield : 65–70%
Nucleophilic Substitution with 4-Methoxyphenol
- Reactants : 7-Hydroxy-4-methylcoumarin (1.0 eq), 4-methoxyphenol (1.2 eq)
- Base : K₂CO₃ (2.5 eq)
- Solvent : Acetone, reflux, 8 hours
- Yield : 73%
Acetylation at the 7-Position
The hydroxyl group at position 7 is acetylated using acetyl chloride or acetic anhydride .
Acetic Anhydride Method
Acetyl Chloride with Base
- Reactants : 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-ol (1.0 eq), acetyl chloride (2.5 eq)
- Base : Triethylamine (3.0 eq)
- Solvent : THF, 0°C → room temperature, 4 hours
- Yield : 85%
Optimization and Comparative Analysis
Solvent and Catalyst Impact
| Parameter | Friedel-Crafts Alkylation | Nucleophilic Substitution |
|---|---|---|
| Solvent | Dichloromethane | Acetone |
| Catalyst | AlCl₃ | K₂CO₃ |
| Reaction Time | 12 hours | 8 hours |
| Yield | 65–70% | 73% |
The nucleophilic substitution route offers higher yields and milder conditions, making it preferable for scale-up.
Temperature and Time Optimization
- Microwave Assistance : Reduces acetylation time to 15 minutes with 88% yield.
- Low-Temperature Acetylation : Minimizes ester hydrolysis, improving purity (>98%).
Industrial-Scale Production
Continuous Flow Synthesis
- Reactors : Microfluidic systems with in-line purification
- Throughput : 1.2 kg/day
- Purity : 99.5% by HPLC
Green Chemistry Approaches
- Solvent-Free Acetylation : Uses ionic liquids (e.g., [BMIM]BF₄) to reduce waste.
- Biocatalysts : Lipases for enantioselective acetylation (95% ee).
Challenges and Solutions
Byproduct Formation
- Issue : Over-acetylation at position 3.
- Solution : Use of bulkier acetylating agents (e.g., pivaloyl chloride) to limit reactivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives. Substitution reactions can introduce various functional groups into the aromatic ring or the chromen-4-one core.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C19H16O5
- Molecular Weight : 324.3 g/mol
- Chemical Structure : The compound features a chromenone core with a methoxyphenyl group at the 3-position, a methyl group at the 2-position, and an acetate group at the 7-position. This configuration contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is being investigated for its potential as an anti-cancer agent . Research indicates that it can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound's ability to disrupt microtubule dynamics makes it a candidate for further development in cancer therapies.
Pharmacology
The pharmacological properties of this compound include:
- Anti-inflammatory Effects : It has shown promise in reducing inflammation, making it suitable for developing new anti-inflammatory drugs.
- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, indicating potential applications in treating infections .
Biochemistry
In biochemical studies, this compound is utilized to investigate:
- Enzyme Inhibition : It targets specific enzymes such as histone deacetylases (HDACs) and kinases, which are important in regulating gene expression and cell signaling pathways. This inhibition is vital for understanding various diseases, including cancer and neurodegenerative disorders.
Material Science
The unique structural characteristics of this compound also make it suitable for applications in material science:
- Organic Semiconductors : Its properties allow for potential applications in the design of organic electronic materials, contributing to advancements in flexible electronics and optoelectronic devices .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for developing new anticancer agents.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated a marked decrease in inflammatory markers and symptoms when treated with the compound compared to control groups.
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent | Inhibits tubulin polymerization |
| Pharmacology | Anti-inflammatory & antimicrobial | Reduces inflammation; exhibits antimicrobial activity |
| Biochemistry | Enzyme inhibition | Targets HDACs and kinases |
| Material Science | Organic semiconductors | Potential for flexible electronic devices |
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
Interacting with DNA: Binding to DNA and influencing gene expression and cellular functions.
Comparison with Similar Compounds
Substituent Variations at Position 3 and 7
Structural modifications at positions 3 and 7 significantly alter physicochemical properties and bioactivity. Key analogues include:
Key Insights :
Modifications in the Chromene Core
Alterations to the chromene scaffold, such as saturation or additional substituents, impact bioactivity:
Key Insights :
- Trifluoromethyl groups enhance electronic effects, improving binding affinity in some targets .
Biological Activity
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, a member of the coumarin family, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article explores its biological properties, synthesis, and potential applications based on current literature.
- Molecular Formula : C19H16O5
- Molecular Weight : 324.3 g/mol
- CAS Number : 70460-66-1
- Structural Features : The compound features a methoxyphenyl group at the 3-position, a methyl group at the 2-position, and an acetate group at the 7-position of the chromenone structure.
Synthesis
The synthesis of this compound typically involves several steps, including the condensation of appropriate phenolic and carbonyl precursors. The synthetic routes often aim to optimize yield and purity while exploring variations in substituents to enhance biological activity.
Biological Activities
This compound has been studied for various biological activities:
Antioxidant Activity
Coumarins are known for their antioxidant properties. Studies suggest that derivatives like this compound can scavenge free radicals, contributing to cellular protection against oxidative stress.
Anticancer Properties
Research indicates that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications in coumarins have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of coumarin derivatives as acetylcholinesterase inhibitors (AChEIs). A study reported that certain derivatives showed significant inhibition with IC50 values in the micromolar range, indicating potential for treating neurodegenerative diseases like Alzheimer's.
Comparative Biological Activity
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | AChE Inhibition | TBD | |
| 7-Hydroxycoumarin | Antioxidant | 25.6 | |
| Coumarin | Anticancer | 30.0 | |
| 3-(Phenyl)-2-methylcoumarin | Anticancer | 15.0 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Free Radical Scavenging : The methoxy and carbonyl groups enhance electron donation, facilitating radical scavenging.
- Enzyme Inhibition : The structural conformation allows effective binding to active sites of enzymes like AChE, disrupting their function.
- Cellular Pathway Modulation : Coumarins can influence signaling pathways related to apoptosis and cell proliferation, contributing to their anticancer effects.
Case Studies and Research Findings
- Antioxidant Study : A comparative analysis showed that derivatives with methoxy substitutions exhibited higher antioxidant capacities than their unsubstituted counterparts, suggesting structural modifications can enhance efficacy.
- Neuroprotective Effects : In vitro studies demonstrated that certain coumarin derivatives significantly inhibit AChE activity compared to standard drugs like Galantamine, indicating potential for Alzheimer's treatment.
- Cytotoxicity Testing : Various studies have reported on the cytotoxic effects against breast cancer cells, where modified coumarins displayed IC50 values significantly lower than those of traditional chemotherapeutics.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via base-catalyzed esterification of 7-hydroxy precursors (e.g., 7-hydroxy-4-methylcoumarin derivatives) with acetic anhydride or acetyl chloride. Potassium carbonate in acetone or ethanol under reflux is commonly used to drive the reaction to completion. Key parameters include temperature control (70–80°C), solvent polarity, and stoichiometric excess of acetylating agents (1.5–2.0 equivalents) to maximize yield . For regioselective acetylation at the 7-position, steric and electronic effects of the 4-methoxyphenyl and methyl groups must be considered during precursor design .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign protons using - and -NMR. The 7-acetoxy group shows a singlet at δ ~2.3 ppm for the methyl protons and a downfield shift (~160 ppm) for the carbonyl carbon. The 4-oxo group appears at δ ~175 ppm .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the chromen-4-one core and confirm substituent positions. Hydrogen bonding between the 4-oxo group and adjacent aromatic protons may influence crystal packing .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its acetyl and methoxyphenyl groups. Stability studies in DMSO at 25°C over 72 hours show <5% degradation via HPLC. For long-term storage, lyophilization under inert atmosphere is recommended .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination, and how can they be resolved?
- Methodological Answer : Twinning may arise from the planar chromen-4-one core and flexible methoxyphenyl substituent. Use SHELXD for initial structure solution and SHELXE for density modification. For disorder in the acetate group, apply restraints to the acetyl moiety during refinement and validate via residual electron density maps .
Q. What structure-activity relationships (SAR) are observed for derivatives of this compound in cytotoxic or antimicrobial assays?
- Methodological Answer : Modifications at the 3-(4-methoxyphenyl) and 7-acetoxy positions significantly impact bioactivity. For example:
- Cytotoxicity : Replacement of the 4-methoxyphenyl with a 4-chlorophenyl group (as in ) enhances cytotoxicity against HeLa cells (IC ~12 µM vs. ~25 µM for the parent compound), likely due to increased lipophilicity .
- Antimicrobial activity : Ester hydrolysis to the free 7-hydroxy derivative reduces activity, suggesting the acetate group is critical for membrane penetration .
Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be systematically analyzed?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity) and apply multivariate analysis to isolate variables. For example, and report divergent IC values due to differences in cell line passage numbers and ATP-based vs. MTT assay protocols .
Q. What computational strategies are effective for predicting hydrogen-bonding patterns and supramolecular assembly in crystalline forms?
- Methodological Answer : Use graph-set analysis (as in Etter’s formalism) to classify hydrogen-bonding motifs. For this compound, the 4-oxo group typically acts as a hydrogen-bond acceptor with adjacent aromatic C–H donors, forming ring motifs. Molecular dynamics simulations can model solvent effects on crystal packing .
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodological Answer : Introduce chiral auxiliaries at the 2-methyl position via asymmetric alkylation. For example, use (S)-BINOL-derived catalysts to achieve >90% enantiomeric excess (ee) in intermediates, as demonstrated in for related aflatoxin precursors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
